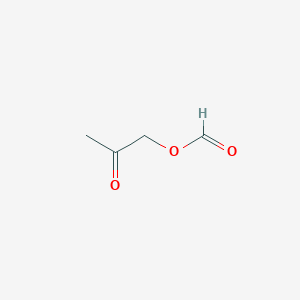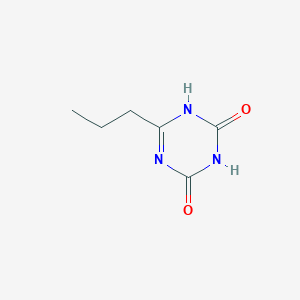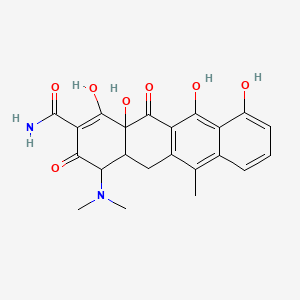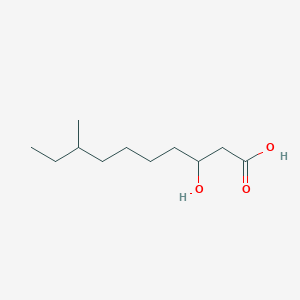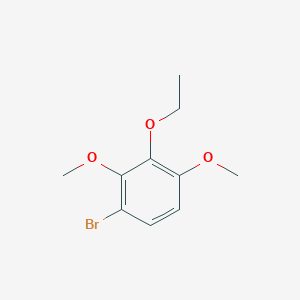
1-(3-Ethylphenyl)-2,2-dimethylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Ethylphenyl)-2,2-dimethylpropan-1-amine is an organic compound with a complex structure It is characterized by the presence of an ethyl group attached to a phenyl ring, which is further connected to a dimethylpropan-1-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Ethylphenyl)-2,2-dimethylpropan-1-amine typically involves the reaction of 3-ethylphenyl derivatives with appropriate amine precursors. One common method involves the alkylation of 3-ethylphenyl compounds with 2,2-dimethylpropan-1-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to maintain consistent reaction parameters and improve efficiency. The process may also involve purification steps such as distillation or crystallization to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Ethylphenyl)-2,2-dimethylpropan-1-amine can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reaction is typically carried out under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4). The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide). The reaction conditions vary depending on the desired substitution product.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction may yield hydrogenated derivatives. Substitution reactions may result in the formation of various substituted derivatives.
Scientific Research Applications
1-(3-Ethylphenyl)-2,2-dimethylpropan-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: It is studied for its potential biological activity, including its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: It is investigated for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-(3-Ethylphenyl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Ethylacetophenone: This compound shares a similar ethylphenyl structure but differs in the presence of a ketone group instead of the amine moiety.
3-Ethylphenyl-2-propen-1-one: This compound also contains an ethylphenyl group but has a propenone moiety instead of the dimethylpropan-1-amine group.
Uniqueness
1-(3-Ethylphenyl)-2,2-dimethylpropan-1-amine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H21N |
|---|---|
Molecular Weight |
191.31 g/mol |
IUPAC Name |
1-(3-ethylphenyl)-2,2-dimethylpropan-1-amine |
InChI |
InChI=1S/C13H21N/c1-5-10-7-6-8-11(9-10)12(14)13(2,3)4/h6-9,12H,5,14H2,1-4H3 |
InChI Key |
YJVBJCPATHRFCM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)C(C(C)(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(2-Fluorophenyl)-2-(6-methyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14080046.png)
![6-Methyl-2-[4-(2-phenylethenyl)phenyl]-1-benzothiophene](/img/structure/B14080049.png)
![3-[(2H-Tetrazol-5-yl)methoxy]-1,2-benzothiazole](/img/structure/B14080055.png)
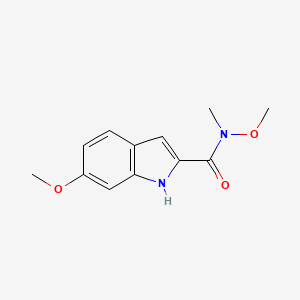

![3-Heptyl-6,6,9-trimethyl-6a,7,10,10a-tetrahydro-6H-benzo[c]chromen-1-ol](/img/structure/B14080064.png)

